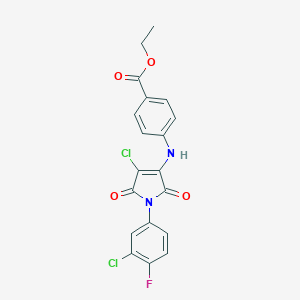
ethyl 4-((4-chloro-1-(3-chloro-4-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-((4-chloro-1-(3-chloro-4-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).
作用机制
The mechanism of action of ethyl 4-((4-chloro-1-(3-chloro-4-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoate is through the inhibition of the protein kinase BTK. BTK is a key component of the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. Inhibition of BTK leads to the inhibition of B-cell receptor signaling, which ultimately leads to the inhibition of the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Ethyl 4-((4-chloro-1-(3-chloro-4-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoate has several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the production of cytokines, which are involved in the inflammatory response. Additionally, this compound has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of genes involved in the immune response.
实验室实验的优点和局限性
One of the advantages of using ethyl 4-((4-chloro-1-(3-chloro-4-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoate in lab experiments is its potency as a BTK inhibitor. This makes it a useful tool for studying the B-cell receptor signaling pathway and its role in cancer cell growth and proliferation. However, one of the limitations of using this compound is its potential toxicity. Careful handling and use of appropriate safety measures are necessary when working with this compound.
未来方向
There are several future directions for research on ethyl 4-((4-chloro-1-(3-chloro-4-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoate. One direction is to further investigate its potential as a cancer treatment. This could involve testing its efficacy in clinical trials and exploring its potential in combination with other cancer treatments. Another direction is to investigate its potential in treating other diseases that involve the B-cell receptor signaling pathway, such as autoimmune diseases. Finally, further research could be done to optimize the synthesis method and explore modifications to the compound to improve its potency and reduce its potential toxicity.
Conclusion:
Ethyl 4-((4-chloro-1-(3-chloro-4-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoate is a potent inhibitor of the protein kinase BTK and has potential applications in cancer research and other fields. Its mechanism of action involves the inhibition of B-cell receptor signaling, which ultimately leads to the inhibition of cancer cell growth and proliferation. While it has several advantages for lab experiments, care must be taken to avoid potential toxicity. Future research directions include investigating its potential as a cancer treatment, exploring its use in treating other diseases, and optimizing its synthesis method.
合成方法
The synthesis of ethyl 4-((4-chloro-1-(3-chloro-4-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoate involves several steps. The first step is the synthesis of 4-chloro-1-(3-chloro-4-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carboxylic acid. This is achieved by reacting 3-chloro-4-fluoroaniline with ethyl acetoacetate in the presence of a catalyst. The resulting product is then treated with thionyl chloride to yield the acid chloride. The acid chloride is then reacted with 4-aminoethyl benzoate to yield the final product, ethyl 4-((4-chloro-1-(3-chloro-4-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoate.
科学研究应用
Ethyl 4-((4-chloro-1-(3-chloro-4-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoate has several potential applications in scientific research. One of the primary applications is in the field of cancer research. This compound has been shown to be effective in inhibiting the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to be effective in inhibiting the growth of tumors in animal models.
属性
分子式 |
C19H13Cl2FN2O4 |
|---|---|
分子量 |
423.2 g/mol |
IUPAC 名称 |
ethyl 4-[[4-chloro-1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoate |
InChI |
InChI=1S/C19H13Cl2FN2O4/c1-2-28-19(27)10-3-5-11(6-4-10)23-16-15(21)17(25)24(18(16)26)12-7-8-14(22)13(20)9-12/h3-9,23H,2H2,1H3 |
InChI 键 |
AZLAFRMCLNJSHY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)C3=CC(=C(C=C3)F)Cl)Cl |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)C3=CC(=C(C=C3)F)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 5-{acetyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285015.png)
amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285017.png)
![4-{Benzoyl[(4-ethylphenyl)sulfonyl]amino}-1-naphthyl benzoate](/img/structure/B285020.png)

![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-isopropylbenzenesulfonamide](/img/structure/B285026.png)
![4-{Benzoyl[(4-isopropylphenyl)sulfonyl]amino}phenyl benzoate](/img/structure/B285027.png)
![4-{(4-Chlorobenzoyl)[(4-isopropylphenyl)sulfonyl]amino}phenyl 4-chlorobenzoate](/img/structure/B285029.png)
![N-(4-{4-[(2-thienylsulfonyl)amino]phenoxy}phenyl)-2-thiophenesulfonamide](/img/structure/B285031.png)
![4-[(4-Methylbenzoyl)(2-thienylsulfonyl)amino]-1-naphthyl 4-methylbenzoate](/img/structure/B285032.png)
![5-methyl-N,2-di(3-pyridinyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285036.png)
![7-(3,4-dichlorophenyl)-2-(4-fluorophenyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285038.png)
![2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285040.png)
![7-[4-(benzyloxy)-3-ethoxyphenyl]-2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285043.png)
![7-[4-(benzyloxy)-3-methoxyphenyl]-2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285044.png)